2,2'-(Naphthalene-2,7-diyl)diacetonitrile
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Overview
Description
2,2’-(Naphthalene-2,7-diyl)diacetonitrile is an organic compound with the molecular formula C14H10N2 and a molecular weight of 206.24 g/mol This compound is characterized by the presence of two acetonitrile groups attached to a naphthalene ring at the 2 and 7 positions
Preparation Methods
The synthesis of 2,2’-(Naphthalene-2,7-diyl)diacetonitrile typically involves the reaction of naphthalene derivatives with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by the nucleophilic addition to the naphthalene derivative . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2,2’-(Naphthalene-2,7-diyl)diacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthalene dicarboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of naphthalene diols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2’-(Naphthalene-2,7-diyl)diacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-(Naphthalene-2,7-diyl)diacetonitrile involves its interaction with specific molecular targets and pathways. The nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2,2’-(Naphthalene-2,7-diyl)diacetonitrile can be compared with other similar compounds such as 2,2’-(Naphthalene-2,6-diyl)diacetonitrile and 2,2’-(Anthracene-9,10-diyl)diacetonitrile . These compounds share similar structural features but differ in the position of the acetonitrile groups or the aromatic core. The unique positioning of the acetonitrile groups in 2,2’-(Naphthalene-2,7-diyl)diacetonitrile contributes to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C14H10N2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-[7-(cyanomethyl)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C14H10N2/c15-7-5-11-1-3-13-4-2-12(6-8-16)10-14(13)9-11/h1-4,9-10H,5-6H2 |
InChI Key |
FRRJLWRPGVLKGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)CC#N)CC#N |
Origin of Product |
United States |
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